molecular formula C16H24N2O4S B7058524 N-(2-propan-2-yloxan-4-yl)-3-(sulfamoylmethyl)benzamide

N-(2-propan-2-yloxan-4-yl)-3-(sulfamoylmethyl)benzamide

Cat. No.: B7058524
M. Wt: 340.4 g/mol
InChI Key: ZCHOUKWDZDXEJS-UHFFFAOYSA-N
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Description

N-(2-propan-2-yloxan-4-yl)-3-(sulfamoylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound may exhibit unique properties due to its specific chemical structure, which includes a benzamide core, a sulfamoylmethyl group, and a propan-2-yloxan-4-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propan-2-yloxan-4-yl)-3-(sulfamoylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Sulfamoylmethyl Group: This step may involve the reaction of the benzamide intermediate with a sulfamoyl chloride derivative.

    Attachment of the Propan-2-yloxan-4-yl Group: This could be accomplished through a nucleophilic substitution reaction, where the benzamide intermediate reacts with a propan-2-yloxan-4-yl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-propan-2-yloxan-4-yl)-3-(sulfamoylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(2-propan-2-yloxan-4-yl)-3-(sulfamoylmethyl)benzamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its benzamide structure, which is common in many drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-propan-2-yloxan-4-yl)-3-(sulfamoylmethyl)benzamide would depend on its specific interactions with biological targets. Typically, benzamides can act on various molecular targets such as enzymes, receptors, or ion channels. The sulfamoylmethyl group might enhance its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-propan-2-yloxan-4-yl)-3-(sulfamoylmethyl)benzamide: can be compared with other benzamide derivatives like:

Uniqueness

The unique combination of the sulfamoylmethyl group and the propan-2-yloxan-4-yl substituent in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-propan-2-yloxan-4-yl)-3-(sulfamoylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-11(2)15-9-14(6-7-22-15)18-16(19)13-5-3-4-12(8-13)10-23(17,20)21/h3-5,8,11,14-15H,6-7,9-10H2,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHOUKWDZDXEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)NC(=O)C2=CC=CC(=C2)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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